(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ((2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
((2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been reported to exert various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism and reduce oxidative stress in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its broad range of pharmacological activities. It can be used to investigate various biological processes and signaling pathways in the body. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to carefully optimize the dose and duration of treatment in lab experiments.
Future Directions
There are several future directions for research on ((2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that this compound could be used as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in animal models and humans.
Scientific Research Applications
((2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. It has also been shown to possess neuroprotective and anti-diabetic properties.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(11-14)18(20)21/h3-11H,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMZXICDERFSPK-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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